molecular formula C8H17ClN4 B13538879 2-{5-[(dimethylamino)methyl]-1H-imidazol-1-yl}ethan-1-aminehydrochloride

2-{5-[(dimethylamino)methyl]-1H-imidazol-1-yl}ethan-1-aminehydrochloride

Cat. No.: B13538879
M. Wt: 204.70 g/mol
InChI Key: UEMQMTTVRVSBKY-UHFFFAOYSA-N
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Description

2-{5-[(dimethylamino)methyl]-1H-imidazol-1-yl}ethan-1-amine hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(dimethylamino)methyl]-1H-imidazol-1-yl}ethan-1-amine hydrochloride typically involves the reaction of imidazole derivatives with dimethylamine. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . Another approach is the one-pot synthesis of trisubstituted imidazoles using aldehydes, benzil, and ammonium acetate in the presence of a nickel catalyst .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and recyclable catalysts can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{5-[(dimethylamino)methyl]-1H-imidazol-1-yl}ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include imidazole N-oxides, amine derivatives, and substituted imidazoles, depending on the type of reaction and reagents used.

Scientific Research Applications

2-{5-[(dimethylamino)methyl]-1H-imidazol-1-yl}ethan-1-amine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{5-[(dimethylamino)methyl]-1H-imidazol-1-yl}ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

    Metronidazole: An antibacterial and antiprotozoal agent.

    Clotrimazole: An antifungal agent.

    Ketoconazole: An antifungal agent used in the treatment of systemic fungal infections.

Uniqueness

What sets 2-{5-[(dimethylamino)methyl]-1H-imidazol-1-yl}ethan-1-amine hydrochloride apart from these similar compounds is its unique structure, which imparts distinct chemical and biological properties. Its dimethylamino group enhances its solubility and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C8H17ClN4

Molecular Weight

204.70 g/mol

IUPAC Name

2-[5-[(dimethylamino)methyl]imidazol-1-yl]ethanamine;hydrochloride

InChI

InChI=1S/C8H16N4.ClH/c1-11(2)6-8-5-10-7-12(8)4-3-9;/h5,7H,3-4,6,9H2,1-2H3;1H

InChI Key

UEMQMTTVRVSBKY-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CN=CN1CCN.Cl

Origin of Product

United States

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